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molecular formula C12H14O2 B3105135 5-Ethoxy-1-tetralone CAS No. 152148-53-3

5-Ethoxy-1-tetralone

Cat. No. B3105135
M. Wt: 190.24 g/mol
InChI Key: KKCBQQIIVTVJIL-UHFFFAOYSA-N
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Patent
US05288749

Procedure details

5-Ethoxy-1-tetralone was prepared from the commercially available 5-methoxy-1-tetralone by treatment with AlCl3 in benzene followed by alkylation of the resulting phenol with ethyl iodide in acetone in the presence of potassium carbonate. The resulting tetralone was then treated by the procedures described in International Patent Application Number WO 89/06645 for the preparation of 5-methoxy 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid to yield 5-ethoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. The title compound was prepared from 5-ethoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid by the procedures described in Example 10 through 15 to yield the product as a white solid. m.p. 219°-221° C. 1H NMR (DMSO-b6, 300 MHz) δ1.32 (t, 3H), 1.65-1.9 (m, 4H), 2.4-2.7 (m, 2H), 2.59 (s, 3H), 3.0-3.3 (m, 3H), 4.0 (m, 2H), 6.78 (d, 1H), 6.84 (d, 1H), 7.12 (t, 1H), 8.6 (bs, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
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solvent
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0 (± 1) mol
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reactant
Reaction Step Three
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reactant
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reactant
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Reaction Step Six
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0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH2:5][CH2:6][CH2:7][C:8]2=[O:13].[Al+3].[Cl-].[Cl-].[Cl-].[C:18]1(O)C=CC=CC=1.[CH2:25](I)C.C(=O)([O-])[O-].[K+].[K+].C1(=O)C2C(=CC=CC=2)CCC1.[CH3:45][O:46][C:47]1[CH:56]=[CH:55][CH:54]=[C:53]2[C:48]=1[CH2:49][CH2:50][CH2:51][CH:52]2[C:57]([OH:59])=[O:58]>C1C=CC=CC=1.CC(C)=O>[CH2:1]([O:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH2:5][CH2:6][CH2:7][C:8]2=[O:13])[CH3:18].[CH2:45]([O:46][C:47]1[CH:56]=[CH:55][CH:54]=[C:53]2[C:48]=1[CH2:49][CH2:50][CH2:51][CH:52]2[C:57]([OH:59])=[O:58])[CH3:25] |f:1.2.3.4,7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C2CCCC(C2=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)I
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC2=CC=CC=C12)=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C2CCCC(C2=CC=C1)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=C2CCCC(C2=CC=C1)=O
Name
Type
product
Smiles
C(C)OC1=C2CCCC(C2=CC=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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